molecular formula C11H18ClN3O2 B13501213 ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B13501213
M. Wt: 259.73 g/mol
InChI Key: VNFBNCVHYSRZCM-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of ethyl piperidine-3-carboxylate, followed by its reaction with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multi-component reactions. The use of transition metal catalysts such as rhodium, cobalt, and nickel is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of both piperidine and pyrazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14-10(9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H

InChI Key

VNFBNCVHYSRZCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCCNC2.Cl

Origin of Product

United States

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